![molecular formula C10H17BrO2 B13328889 4-[(2-Bromocyclopentyl)oxy]oxane](/img/structure/B13328889.png)
4-[(2-Bromocyclopentyl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Bromocyclopentyl)oxy]oxane is an organic compound with the molecular formula C₁₀H₁₇BrO₂. It is characterized by a bromocyclopentyl group attached to an oxane ring through an oxygen atom. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromocyclopentyl)oxy]oxane typically involves the reaction of 2-bromocyclopentanol with tetrahydrofuran in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: Dissolve 2-bromocyclopentanol in anhydrous tetrahydrofuran.
Step 2: Add sodium hydride slowly to the solution while maintaining a low temperature to control the exothermic reaction.
Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.
Step 4: Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
Step 5: Purify the product by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include distillation and recrystallization to ensure the product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Bromocyclopentyl)oxy]oxane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The bromocyclopentyl group can be reduced to form cyclopentyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxane derivatives.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2-Bromocyclopentyl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Studied for its potential therapeutic effects and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(2-Bromocyclopentyl)oxy]oxane involves its interaction with specific molecular targets. The bromocyclopentyl group can undergo nucleophilic substitution, leading to the formation of various bioactive derivatives. The oxane ring provides stability and enhances the compound’s reactivity. The exact molecular pathways and targets depend on the specific application and the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Chlorocyclopentyl)oxy]oxane
- 4-[(2-Fluorocyclopentyl)oxy]oxane
- 4-[(2-Iodocyclopentyl)oxy]oxane
Uniqueness
4-[(2-Bromocyclopentyl)oxy]oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research.
Eigenschaften
Molekularformel |
C10H17BrO2 |
|---|---|
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
4-(2-bromocyclopentyl)oxyoxane |
InChI |
InChI=1S/C10H17BrO2/c11-9-2-1-3-10(9)13-8-4-6-12-7-5-8/h8-10H,1-7H2 |
InChI-Schlüssel |
MSZHOXYURAYZAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)Br)OC2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
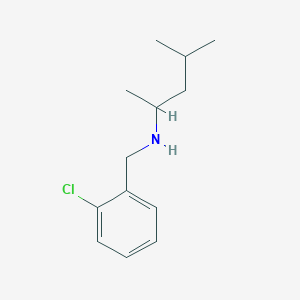
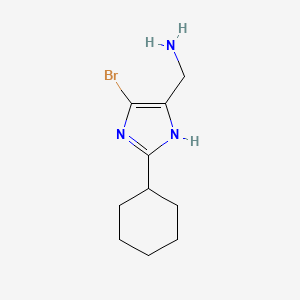
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
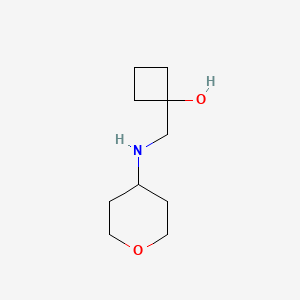
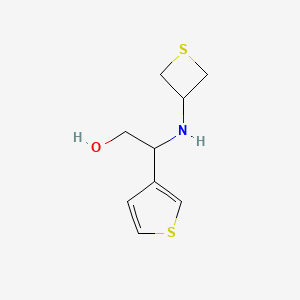
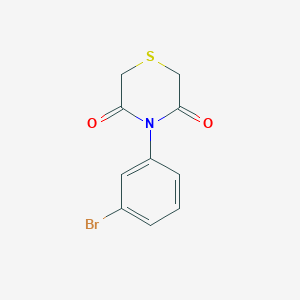
![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)


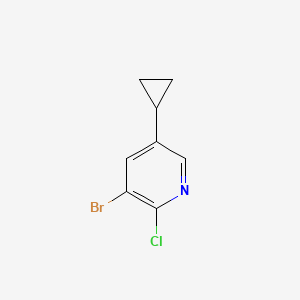
![1-Benzyl-3-bromobicyclo[1.1.1]pentane](/img/structure/B13328888.png)
![2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol](/img/structure/B13328895.png)
